molecular formula C7H6N4O2 B13800864 4-Methyl-3,5-dihydropteridine-2,6-dione CAS No. 89795-94-8

4-Methyl-3,5-dihydropteridine-2,6-dione

Cat. No.: B13800864
CAS No.: 89795-94-8
M. Wt: 178.15 g/mol
InChI Key: VXKVDWRNRCQFFO-UHFFFAOYSA-N
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Description

4-Methyl-3,5-dihydropteridine-2,6-dione is a heterocyclic organic compound that belongs to the pteridine family. This compound is characterized by its unique structure, which includes a pteridine ring system with methyl and keto groups at specific positions. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3,5-dihydropteridine-2,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,5-triamino-6-hydroxypyrimidine with formic acid and formaldehyde. The reaction is carried out under reflux conditions, leading to the formation of the desired pteridine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3,5-dihydropteridine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pteridine derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, altering the compound’s properties.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pteridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine-2,4,6-trione derivatives, while reduction can produce dihydropteridine derivatives with hydroxyl groups.

Scientific Research Applications

4-Methyl-3,5-dihydropteridine-2,6-dione has diverse applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing various pteridine derivatives used in chemical studies.

    Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential therapeutic applications, such as in the development of drugs targeting specific enzymes or pathways.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-3,5-dihydropteridine-2,6-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes involved in metabolic pathways. For instance, it may inhibit dihydrofolate reductase, affecting folate metabolism and cellular processes. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 4-Methyl-3,5-dihydropteridine-2,6-dione is unique due to its specific substitution pattern on the pteridine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

89795-94-8

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

4-methyl-3,5-dihydropteridine-2,6-dione

InChI

InChI=1S/C7H6N4O2/c1-3-5-6(11-7(13)9-3)8-2-4(12)10-5/h2H,1H3,(H,10,12)(H,8,9,11,13)

InChI Key

VXKVDWRNRCQFFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=O)N1)N=CC(=O)N2

Origin of Product

United States

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